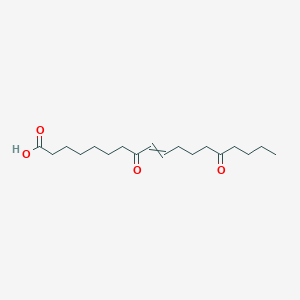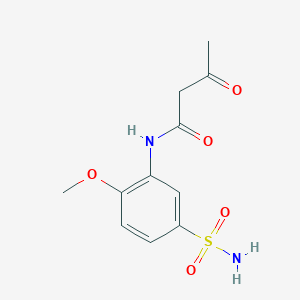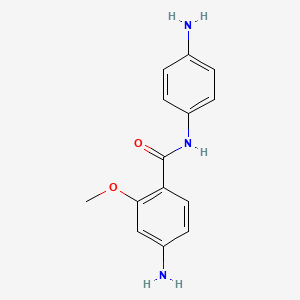
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C13H13N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its potential as an inhibitor of DNA methylation, which plays a crucial role in gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of automated reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide involves its interaction with DNA methyltransferases (DNMTs). These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting DNMTs, this compound can prevent the methylation of DNA, leading to changes in gene expression . The molecular targets include DNMT1, DNMT3A, and DNMT3B, and the pathways involved are related to epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-aminophenyl)benzamide: This compound is similar in structure but lacks the methoxy group.
4-Amino-N-(4-aminophenyl)benzenesulfonamide: This compound has a sulfonamide group instead of a methoxy group.
Uniqueness
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is unique due to its methoxy group, which can influence its chemical properties and biological activity. The presence of the methoxy group can affect the compound’s solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
117846-34-1 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-amino-N-(4-aminophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-10(16)4-7-12(13)14(18)17-11-5-2-9(15)3-6-11/h2-8H,15-16H2,1H3,(H,17,18) |
InChI Key |
BSOIJOQMWWJBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




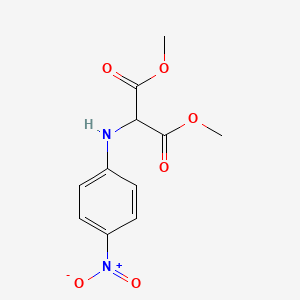
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)

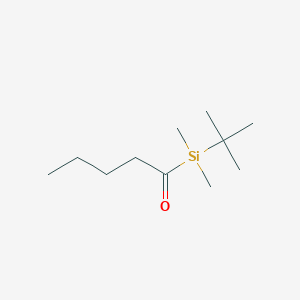
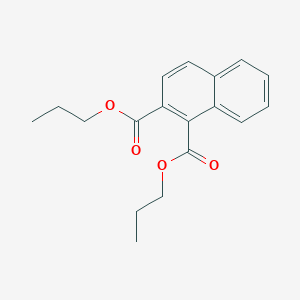
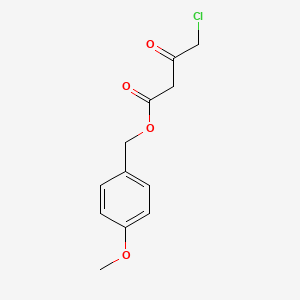
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
